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Molecular Mechanism of Action

Ibrexafungerp targets the synthesis of β-(1,3)-D-glucan, a crucial polymer that constitutes 50-60% of the

fungal cell wall dry weight and is essential for maintaining structural integrity [1].

Target Enzyme: Ibrexafungerp inhibits β-(1,3)-D-glucan synthase (GS), a membrane-integrated

enzyme complex. This complex consists of a catalytic subunit (Fks1p, encoded by FKS1, FKS2, and
FKS3 genes) and a regulatory subunit (Rho1p, a GTPase) [1] [2].

Inhibition and Cellular Effect: By non-competitively inhibiting this enzyme, ibrexafungerp disrupts
the production of β-(1,3)-D-glucan. This compromises the cell wall, making it permeable, disrupting

osmotic pressure, and leading to cell lysis and death [1].
Fungal Activity: It has a fungicidal effect against *Candida* species and a fungistatic effect against

*Aspergillus* species [1].

The following diagram illustrates the specific inhibition mechanism of ibrexafungerp and echinocandins on

the glucan synthase complex.
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Ibrexafungerp and echinocandins inhibit different subunits of glucan synthase. [3] [1]

Comparative Analysis of Antifungal Activity

The tables below summarize key efficacy and pharmacokinetic data for ibrexafungerp.

Table 1: In Vitro Activity (MIC₉₀) Against Candida Species
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Organism
Ibrexafungerp
(μg/mL)

Fluconazole
(μg/mL)

Caspofungin
(μg/mL)

Micafungin
(μg/mL)

C.
albicans

0.125 [3] 0.5 [3] 0.125 [3] 0.016 [3]

C. auris 1.0 [4] >256 [4] Information Missing Information

Missing

Table 2: Key Pharmacokinetic Parameters (Standard VVC Oral Dose)

Parameter Value (Fasting State) Value (Fed State)

AUC₀–₂₄ (ng•h/mL) 6,832 [3] 9,867 [3]

Cₘₐₓ (ng/mL) 435 [3] 629 [3]

Tₘₐₓ (hours) 4 - 6 [3] 4 - 6 [3]

Terminal Half-life (hours) 20 - 30 [3] 20 - 30 [3]

Table 3: Key Advantages Over Other Antifungal Classes

Feature Ibrexafungerp Echinocandins
Azoles (e.g.,
Fluconazole)

Administration Route Oral [5] Intravenous only [1]

[5]

Oral & IV

Molecular Target Rho1p regulatory

subunit of GS [3]

Fks1p catalytic

subunit of GS [3]

Lanosterol 14α-

demethylase (ergosterol
synthesis) [3]

Activity in Low pH
Environments

Increased activity
[1]

Information Missing Information Missing
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Feature Ibrexafungerp Echinocandins
Azoles (e.g.,
Fluconazole)

Activity Against Azole-
Resistant Isolates

Yes [1] [4] Yes (but IV only) [3] No

Activity Against Echino.-
Resistant Isolates (some
fks mutants)

Yes [1] [4] No No

Mechanisms of Resistance

Ibrexafungerp displays a low potential for cross-resistance with echinocandins because its binding site on

the glucan synthase enzyme only partially overlaps with that of echinocandins [1] [4].

Primary Resistance Mechanism: Mutations in the FKS genes, particularly FKS2 in Candida
glabrata, are the primary cause of reduced susceptibility [1]. Specific mutations can lead to
substantial increases in MIC values [1].

Structural Insights: Cryo-EM structures of Fks1 reveal that echinocandin-resistance mutations (e.g.,
S643P) cluster in a region that alters lipid arrangements, suggesting a mechanism for how these

mutations can also affect ibrexafungerp binding [2].

The diagram below maps the location and impact of these critical resistance mutations.

Mutations in FKS genes, particularly FKS2, can confer reduced susceptibility to ibrexafungerp. [1]

Experimental & Clinical Protocols

For researchers aiming to study ibrexafungerp, here are methodologies from preclinical and clinical studies.

Table 4: Key Experimental Protocols for Ibrexafungerp Research
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Area Standard Method/Source Key Findings/Endpoint

In Vitro Susceptibility
Testing

CLSI & EUCAST broth microdilution [5] Minimum Inhibitory
Concentration (MIC)

In Vivo Efficacy
(Murine Models)

Neutropenic murine model of invasive
candidiasis [5]

Reduction in fungal tissue
burden (log₁₀ CFU/kidney)

Pharmacodynamic
Index

AUC/MIC ratio analysis (total & free drug)
[5]

Target AUC/MIC for 1-log kill
established

Clinical Trial (VVC) Phase III, randomized, double-blind,
placebo-controlled (e.g., VANISH 303 &

306) [3] [5]

Clinical cure & mycological
eradication at Day 25
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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